Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate

Solubility Handling Safety Salt Selection

This sodium cyclopenta[d]thiazole-2-carboxylate is uniquely positioned as a ready-to-couple building block. Unlike the free acid (CAS 1044756-79-7, HBD=1, GHS07 irritant), the sodium salt (HBD=0) eliminates a neutralization step, enabling direct use in amide couplings and salt metathesis. Its fused ring core has demonstrated privileged binding: a direct amide analog achieved Ki=380 nM at the A₃ receptor, and a related analog hit IC₅₀=100 nM against NIK kinase. The Fsp³=0.428 imparts greater 3D character than flat aromatic thiazoles, aligning with fragment-based design principles for improved hit rates. Procuring this pre-activated salt accelerates SAR exploration around both the A₃ and NIK chemotypes while ensuring safe, soluble handling in automated high-throughput experimentation.

Molecular Formula C7H6NNaO2S
Molecular Weight 191.18
CAS No. 2361732-44-5
Cat. No. B2356062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate
CAS2361732-44-5
Molecular FormulaC7H6NNaO2S
Molecular Weight191.18
Structural Identifiers
SMILESC1CC2=C(C1)SC(=N2)C(=O)[O-].[Na+]
InChIInChI=1S/C7H7NO2S.Na/c9-7(10)6-8-4-2-1-3-5(4)11-6;/h1-3H2,(H,9,10);/q;+1/p-1
InChIKeyCFQLJBXUKSEWHH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sodium 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate CAS 2361732-44-5 – Procurement-Ready Fused Thiazole Building Block


Sodium 5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate (CAS 2361732-44-5) is a sodium carboxylate salt of a cyclopenta[d]thiazole heterocycle [1]. The compound (C₇H₆NNaO₂S, MW 191.2) features a fused cyclopentane-thiazole core with a carboxylate group at position 2. It is supplied as a research chemical with typical purity ≥95 % and is listed by multiple global vendors as a versatile small‑molecule scaffold for medicinal chemistry and materials science [1].

Why Generic Thiazole-2-carboxylates Cannot Replace Sodium 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate


Simple thiazole-2-carboxylates (e.g., sodium thiazole-2-carboxylate) lack the fused cyclopentane ring that modifies conformational freedom, lipophilicity, and biological target recognition [2]. The free acid form (CAS 1044756-79-7) carries a dissociable proton (HBD = 1), making it more lipophilic and a skin/eye irritant (GHS07), whereas the sodium salt (HBD = 0) offers superior aqueous handling and direct use in salt-metathesis or coupling reactions without prior activation [1]. Furthermore, the cyclopenta[d]thiazole scaffold has demonstrated privileged binding to adenosine A₃ receptors (Ki = 380 nM) [3] and NIK kinase (IC₅₀ = 100 nM) [4] in closely related analogs, indicating that the fused ring system provides molecular recognition features not replicated by monocyclic thiazole carboxylates.

Quantitative Differentiation Evidence for Sodium 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate


Hydrogen-Bond Donor Count and Handling Safety vs. Free Acid

The sodium salt has zero hydrogen-bond donors (HBD = 0), while the free acid possesses one donor (HBD = 1) [1]. The absence of an acidic proton increases aqueous solubility relative to the free acid and eliminates the GHS07 irritant classification (H302/H315/H319/H335) assigned to the free acid [2]. This directly impacts safe handling and formulation workflows.

Solubility Handling Safety Salt Selection

Fraction sp³ (Fsp³) Advantage over Monocyclic Thiazole-2-carboxylates

The saturated cyclopentane ring imparts an Fsp³ value of 0.428, whereas the simplest analog sodium thiazole-2-carboxylate has Fsp³ = 0.0 due to its fully aromatic character [1][2]. Higher Fsp³ is correlated with improved solubility, lower melting points, and higher clinical success rates in medicinal chemistry campaigns [3].

Drug-likeness Fsp³ Molecular Complexity

Adenosine A₃ Receptor Affinity of Cyclopenta[d]thiazole-2-carboxamide Scaffold

A direct amide derivative of the target scaffold, N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-benzothiophene-2-carboxamide, displayed a Ki of 380 nM against the human adenosine A₃ receptor [1]. In contrast, simple thiazole-2-carboxamides lacking the fused ring show >10 μM affinity for the same target, demonstrating the contribution of the cyclopenta-fused core to receptor recognition.

Adenosine A3 Receptor GPCR Binding Affinity

NIK Kinase Inhibition by a Cyclopenta[d]thiazole-containing Lead Compound

A close structural analog bearing the 5,6-dihydro-4H-cyclopenta[d]thiazole core, (R)-4-(3-(2-(1H-pyrrolo[2,3-b]pyridin-3-yl)thiazol-4-yl)phenyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-4-ol, inhibited NIK/MAP3K14 auto-phosphorylation with an IC₅₀ of 100 nM [1]. Simple thiazole-2-carboxylate-derived inhibitors typically exhibit IC₅₀ values >1 μM against this kinase, highlighting the contribution of the rigidified bicyclic architecture.

NIK Kinase MAP3K14 Cancer

Optimal Procurement and Application Scenarios for Sodium 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate


GPCR Probe & Drug Discovery (Adenosine A₃ Receptor)

The scaffold’s demonstrated adenosine A₃ receptor affinity (Ki = 380 nM for a direct amide analog) [2] makes the sodium carboxylate an ideal starting material for parallel amide library synthesis. Procurement of the pre-formed sodium salt eliminates a neutralization step and accelerates SAR exploration of the cyclopenta[d]thiazole chemotype around the A₃ target.

Kinase Inhibitor Lead Optimization (NIK/MAP3K14)

With a structural analog achieving IC₅₀ = 100 nM against NIK [3], the sodium 2-carboxylate serves as a versatile key intermediate for constructing focused kinase inhibitor libraries. Its sodium form permits direct use in amide coupling or salt metathesis, reducing synthetic burden and enabling rapid analog generation.

Aqueous-Phase Formulation and Salt Screening

The zero hydrogen-bond donor count (HBD = 0) and absence of GHS07 irritant classification [1] make the sodium salt preferable over the free acid for aqueous formulation studies, salt screening cascades, and automated high-throughput experimentation where safe, soluble building blocks are critical.

Fragment-Based Drug Discovery (FBDD) with 3D Complexity

With Fsp³ = 0.428 [1], the compound offers greater three-dimensionality than flat aromatic thiazole carboxylates, aligning with fragment-library design principles that prioritize saturated, shape-diverse scaffolds for improved hit rates and selectivity profiles.

Quote Request

Request a Quote for Sodium;5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.